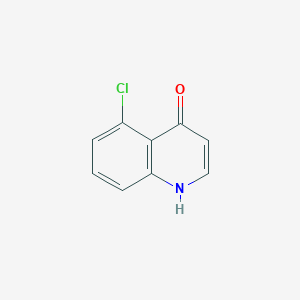

5-Chloroquinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEBTEWGAPZZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloroquinolin-4-ol: Synthesis, Properties, and Applications

Abstract

5-Chloroquinolin-4-ol, a pivotal heterocyclic compound, stands as a critical structural motif and versatile intermediate in the landscape of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of its chemical architecture, physicochemical properties, synthesis methodologies, and reactivity. Furthermore, it delves into the compound's significance as a precursor to high-value molecules, particularly in the development of antimalarial agents, and discusses the broader biological context of the quinolin-4-one scaffold. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the effective utilization of this important chemical entity.

Introduction: The Quinolin-4-one Core and the Significance of 5-Chloro Substitution

The quinolin-4-one skeleton is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, most notably the quinolone class of antibiotics.[1][2] The inherent functionalities—a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and an aromatic system capable of various interactions—confer upon it a remarkable ability to interact with diverse biological targets. The tautomeric equilibrium between the keto (quinolin-4-one) and enol (4-hydroxyquinoline) forms further expands its chemical personality and reactivity.[2]

The introduction of a chlorine atom at the C-5 position of the quinoline ring, yielding this compound, significantly modulates the molecule's electronic and steric properties. This substitution can enhance binding affinity to target proteins, alter metabolic stability, and fine-tune pharmacokinetic profiles. It is this strategic halogenation that has positioned this compound as a key intermediate in the synthesis of important pharmaceuticals, including derivatives of chloroquine, a cornerstone in antimalarial therapy.[3] This guide will elucidate the critical aspects of this molecule, providing the technical foundation necessary for its application in advanced scientific research.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in any experimental setting. This section details the key physicochemical and structural identifiers for this compound.

Chemical Structure and Identification

-

IUPAC Name: 5-chloro-1H-quinolin-4-one

-

Synonyms: 5-Chloro-4-quinolinol, 4-Quinolinol, 5-chloro-

-

CAS Number: 23443-05-2

-

Molecular Formula: C₉H₆ClNO

-

Molecular Weight: 179.61 g/mol

-

Chemical Structure:

Caption: Keto-enol tautomerism of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, crucial for experimental design, including reaction setup and purification.

| Property | Value | Source |

| Physical State | Off-white to light brown solid | [4] |

| Melting Point | 256-257 °C | [4] |

| Boiling Point | 348.5 ± 22.0 °C (Predicted) | [4] |

| pKa | 3.53 ± 0.40 (Predicted) | [4] |

| Solubility | While specific quantitative data for this compound is not readily available, the isomeric 5-chloro-8-hydroxyquinoline shows high solubility in DMA, DMSO, and DMF, and lower solubility in alcohols and water. A similar trend is expected. | [5] |

Synthesis of this compound

The construction of the quinolin-4-one core is a well-established area of organic synthesis. For this compound, the most logical and industrially relevant approach is the Gould-Jacobs reaction.[6][7] This method provides a reliable pathway from readily available starting materials.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a thermal cyclization process that builds the quinolin-4-one ring system.[8] The key steps are:

-

Condensation: An aniline derivative reacts with diethyl ethoxymethylenemalonate (DEEM). The amino group of the aniline displaces the ethoxy group of DEEM to form an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate is heated in a high-boiling point solvent (e.g., Dowtherm A, diphenyl ether). This induces an intramolecular 6-electron electrocyclization, forming the quinoline ring and eliminating ethanol.

-

Saponification & Decarboxylation (Optional but common): The resulting ester at the 3-position is often hydrolyzed to a carboxylic acid, which is then decarboxylated upon further heating to yield the final quinolin-4-one.

Caption: Workflow for the Gould-Jacobs Synthesis.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction, adapted for the synthesis of this compound.

Materials:

-

2-Chloroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (or Dowtherm A)

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

Procedure:

Step 1: Formation of Diethyl (2-chloroanilino)methylenemalonate

-

In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

Cool the reaction mixture. The product, diethyl (2-chloroanilino)methylenemalonate, will often crystallize upon cooling or after the addition of hexane.

-

Collect the solid by filtration, wash with cold ethanol or hexane, and dry.

Step 2: Thermal Cyclization

-

Add the dried intermediate from Step 1 to a flask containing a high-boiling solvent such as diphenyl ether (approx. 10-15 mL per gram of intermediate).

-

Heat the mixture to reflux (typically around 250-260 °C) under a nitrogen atmosphere.[9]

-

Maintain reflux for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The cyclized product, ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate.

-

Dilute the mixture with hexane to facilitate precipitation, collect the solid by filtration, wash thoroughly with hexane, and dry.

Step 3: Saponification and Decarboxylation

-

Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux until the solid dissolves and the hydrolysis is complete (typically 2-4 hours), forming the sodium salt of the carboxylic acid.

-

Cool the solution and carefully acidify with concentrated HCl to a pH of approximately 2-3. The carboxylic acid will precipitate.

-

Collect the solid by filtration, wash with water, and dry.

-

Place the dry carboxylic acid in a flask and heat it to its melting point (or slightly above) until gas evolution (CO₂) ceases. This effects the decarboxylation.

-

Cool the residue, which is the crude this compound. Recrystallize from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the purified product.

Chemical Reactivity and Characterization

The reactivity of this compound is dictated by the interplay of its functional groups: the quinolinone core, the hydroxyl/keto group, and the C-5 chloro substituent.

Key Reactions

-

N-Alkylation/Arylation: The nitrogen atom can be alkylated or arylated under basic conditions, a common strategy in modifying the properties of quinolone-based drugs.

-

O-Alkylation: The tautomeric hydroxyl group can be alkylated to form 4-alkoxyquinolines.

-

Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo further electrophilic substitution, although the existing chloro- and oxo- groups will influence the position of substitution.

-

Reactions at the 3-Position: The C-3 position is activated by both the C-4 carbonyl and the ring nitrogen, making it susceptible to various reactions like Vilsmeier-Haack formylation or Mannich reactions.[10]

-

Conversion to 4-Chloroquinoline: A crucial reaction for its use as an intermediate is the conversion of the 4-hydroxyl group to a chlorine atom, typically using reagents like phosphorus oxychloride (POCl₃). This creates the 4,5-dichloroquinoline scaffold, a key precursor for antimalarial drugs like chloroquine.[3]

Caption: Reactivity of this compound.

Spectroscopic Characterization (Predicted)

While a complete, published experimental dataset for this compound is elusive, its spectral characteristics can be reliably predicted based on the analysis of its functional groups and data from closely related structures.

-

¹H NMR:

-

Aromatic Protons: Expect complex multiplets in the range of δ 7.0-8.5 ppm for the protons on the benzene and pyridine rings. The proton at C-2, adjacent to the nitrogen, will likely be the most deshielded.

-

N-H Proton: A broad singlet, typically downfield (> 10 ppm), which may exchange with D₂O.

-

C-3 Proton: A singlet in the region of δ 5.8-6.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C-4): The most downfield signal, expected in the range of δ 170-180 ppm.

-

Aromatic Carbons: Signals between δ 115-150 ppm. The carbon bearing the chlorine (C-5) and the carbons adjacent to the nitrogen (C-2, C-8a) will have characteristic shifts.

-

-

FTIR (KBr, cm⁻¹):

-

N-H Stretch: A broad band around 3200-3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹.

-

C=C and C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: Typically found in the 800-600 cm⁻¹ region.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 179.

-

Isotope Peak (M+2)⁺: A significant peak at m/z 181, with an intensity approximately one-third of the M⁺ peak, characteristic of the presence of one chlorine atom.

-

Fragmentation: Expect loss of CO (m/z 151) and HCl as characteristic fragmentation pathways.

-

Biological Significance and Applications

The primary importance of this compound in the biomedical field is as a key building block for the synthesis of 4-aminoquinoline antimalarials.

Intermediate in Antimalarial Drug Synthesis

The synthesis of chloroquine and hydroxychloroquine involves the reaction of 4,7-dichloroquinoline with the appropriate diamine side chain. This compound serves as a precursor to the analogous 4,5-dichloroquinoline, which can then be used to generate novel 4-aminoquinoline derivatives for antimalarial screening programs. The rationale is to create structural analogs that may overcome the resistance mechanisms that have developed against traditional drugs like chloroquine.[3]

Broader Context: The Pharmacological Activity of Quinolones

The quinolin-4-one scaffold is a well-established pharmacophore with a wide range of biological activities.[11] Derivatives have been investigated for their potential as:

-

Anticancer Agents: By inhibiting enzymes like topoisomerase II and various protein kinases, quinolinones can induce apoptosis and cell cycle arrest in cancer cells.[11]

-

Antibacterial Agents: The fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]

-

Antiviral and Antifungal Agents: Various quinoline derivatives have demonstrated efficacy against a range of viruses and fungi.[12]

While this compound itself is not typically used as a final drug, its core structure contributes to the potential bioactivity of the molecules synthesized from it.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is irritating to the eyes, respiratory system, and skin.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.[14][15]

-

Handling: Avoid creating dust. Use non-sparking tools and prevent the buildup of electrostatic charge. Wash hands thoroughly after handling.[14][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[13][15]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13][15]

-

Skin: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13][15]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13][15]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed intermediate that provides access to a rich chemical space of potential therapeutic agents. Its synthesis via the robust Gould-Jacobs reaction, coupled with its versatile reactivity, makes it an invaluable tool for medicinal chemists. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

Mode of Action of Quinolinones as Anticancer Agents. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC, PubMed Central. [Link]

-

Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. (n.d.). Journal of the Serbian Chemical Society. [Link]

-

Base-Promoted Ring Expansion Reaction of 4-Quinolones To Access Benzazepinones. (2024). Organic Letters. ACS Publications. [Link]

-

Some reactions of 4-hydroxy-2(1H)-quinolinones. (n.d.). ResearchGate. [Link]

-

Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. (n.d.). Cole-Parmer. [Link]

-

4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). ResearchGate. [Link]

-

Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

-

Quinolone antibiotic. (n.d.). Grokipedia. [Link]

-

Gould-Jacobs Reaction. (n.d.). Merck Index. [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. [Link]

-

5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. (n.d.). PubChem. [Link]

-

Quinoline Derivatives in Discovery and Development of Pesticides. (2024). Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]

-

Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. [Link]

-

Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2025). ResearchGate. [Link]

-

4-Quinolone. (n.d.). Wikipedia. [Link]

-

Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... (n.d.). ResearchGate. [Link]

- Preparation of 4-hydroxyquinoline compounds. (1951).

- Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.).

-

Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.). Eureka | Patsnap. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. <bold>Chemistry of 4-Hydroxy-2(1<i>H</i>)-quinolone</bold>. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

5-Chloroquinolin-4-ol CAS number and molecular weight

An In-depth Technical Guide to 5-Chloroquinolin-4-ol for Advanced Research

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with this compound. It provides an in-depth exploration of its chemical identity, synthesis, characterization, reactivity, and safe handling protocols, grounded in authoritative data and established scientific principles.

Fundamental Chemical Identity and Properties

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure is characterized by a quinoline core with a chlorine substituent at the 5-position and a hydroxyl group at the 4-position. This substitution pattern is critical to its chemical behavior and utility as a synthetic intermediate. It exists in tautomeric equilibrium with its keto form, 5-chloroquinolin-4(1H)-one.[1][2]

Core Identifiers

Precise identification is crucial for procurement, regulatory documentation, and literature searches. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 23443-05-2 | [1][3][4][5] |

| Molecular Formula | C₉H₆ClNO | [1][2][3] |

| Molecular Weight | 179.60 g/mol | [2] |

| IUPAC Name | This compound | [1][2] |

Physicochemical Data

The physical properties of this compound dictate its handling, storage, and application in various reaction conditions.

| Property | Value | Source(s) |

| Physical Form | Solid | [1] |

| Melting Point | 256-257 °C | [1] |

| Boiling Point | 348.5 ± 22.0 °C at 760 mmHg | [1] |

| Storage Temperature | 4°C, under nitrogen | [1] |

Synthesis and Purification Workflow

The synthesis of quinolin-4-ones is a well-established area of organic chemistry. One of the most reliable and common methods is the Gould-Jacobs reaction, which constructs the quinoline ring system from an appropriately substituted aniline and a malonic ester derivative.

Gould-Jacobs Reaction Pathway

This pathway involves the condensation of an aniline with an ethoxymethylenemalonate, followed by a high-temperature thermal cyclization and subsequent hydrolysis/decarboxylation. The causality behind using a high-boiling point solvent in the cyclization step is to provide the necessary thermal energy to overcome the activation barrier for the intramolecular ring-closing reaction.

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Experimental Protocol

This protocol must be performed by qualified personnel using appropriate personal protective equipment (PPE) in a certified chemical fume hood.

-

Step 1: Condensation. Combine equimolar amounts of 3-chloroaniline and diethyl ethoxymethylenemalonate in a round-bottom flask. Heat the mixture with stirring at 100-120 °C for 1-2 hours. The progress of the reaction, forming the intermediate enamine, should be monitored by Thin-Layer Chromatography (TLC).

-

Step 2: Thermal Cyclization. To the crude enamine, add a high-boiling solvent such as diphenyl ether. Heat the solution to approximately 250 °C. The high temperature facilitates the intramolecular cyclization to form the quinoline ring. Maintain this temperature for 30-60 minutes until TLC analysis indicates the completion of the cyclization.

-

Step 3: Hydrolysis and Workup. Allow the reaction mixture to cool. The resulting product is often insoluble and may precipitate. Dilute the mixture with hexane to facilitate precipitation, and collect the solid ester intermediate by filtration.

-

Step 4: Saponification. Heat the collected solid under reflux with an excess of aqueous sodium hydroxide (e.g., 10% NaOH) for 1-2 hours to hydrolyze the ester group.

-

Step 5: Precipitation. After cooling the basic solution, filter it to remove any insoluble impurities. Acidify the clear filtrate with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This compound will precipitate out of the solution.

-

Step 6: Purification. Collect the crude product by filtration. Wash the solid with cold water to remove residual salts. The final purification is achieved by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield the final product with high purity.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for use in research and development. A multi-technique approach provides a self-validating system of characterization.

-

¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the carbon-hydrogen framework. The spectra will show characteristic signals for the aromatic protons and carbons, with chemical shifts influenced by the anisotropic effects of the fused ring system and the electronic effects of the chlorine and hydroxyl/keto groups.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A broad absorption in the 3400-3200 cm⁻¹ region is indicative of the O-H stretch. Due to keto-enol tautomerism, a C=O stretching vibration may be observed around 1650 cm⁻¹. Aromatic C=C and C=N stretching bands will appear in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (MS): Confirms the molecular weight. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 179. A crucial validation is the presence of an isotopic peak (M+2)⁺ at m/z 181 with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically achieving >95-98% for research-grade material.[1][6]

Reactivity and Applications in Drug Development

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the quinoline core. It serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Caption: Role of this compound as a key intermediate in medicinal chemistry.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive compounds. This compound is a documented synthetic intermediate and specified impurity in the production of antimalarial drugs like hydroxychloroquine.[7] Furthermore, its derivatives are explored for a range of therapeutic applications. Halogen-substituted quinoline compounds derived from it have shown potential antimalarial properties.[6] The broader class of quinolin-4-ones is investigated for potent antiproliferative effects against human tumor cell lines, highlighting its relevance in the search for novel anticancer candidates.[8]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following guidelines are a summary; always consult the full Safety Data Sheet (SDS) from your supplier before use.[9][10]

-

Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[9][12] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][12] For long-term stability, storage at 2-8°C is recommended.[3]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[11]

References

-

This compound [P56499] | ChemUniverse | [Link]

-

This compound | C9H6ClNO | CID 18415015 | PubChem | [Link]

-

CAS No : 23443-05-2 | Product Name : this compound | Pharmaffiliates | [Link]

-

Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95% | Cole-Parmer | [Link]

-

5-Chloroquinoline | C9H6ClN | CID 69458 | PubChem | [Link]

-

Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | ResearchGate | [Link]

-

Chemical Properties of Cloxyquin (CAS 130-16-5) | Cheméo | [Link]

-

Exploring 5-Chloro-8-Hydroxyquinoline: Properties and Applications | Medium | [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI | [Link]

-

In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy | [Link]

-

5-CHLORO-4,8-DIHYDROXYQUINOLINE | SpectraBase | [Link]

-

5-CHLOROQUINOLIN-8-OL | CAS 130-16-5 | Matrix Fine Chemicals | [Link]

-

Cloxyquin | NIST WebBook | [Link]

-

Synthesis and Biological Evaluation of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials | ACS Omega | [Link]

Sources

- 1. This compound | 23443-05-2 [sigmaaldrich.com]

- 2. This compound | C9H6ClNO | CID 18415015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 23443-05-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 23443-05-2 [chemicalbook.com]

- 6. This compound , 95% , 23443-05-2 - CookeChem [cookechem.com]

- 7. This compound|CAS 23443-05-2|C9H6ClNO [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Chloroquinolin-4-ol

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Chloroquinolin-4-ol (CAS: 23443-05-2). Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes experimental data with expert theoretical predictions to offer a robust characterization of the molecule. We will explore its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles, grounded in the fundamental principles of chemical structure and reactivity.

Foundational Insights: The Keto-Enol Tautomerism

A critical aspect of this compound's chemistry is its existence in a state of tautomeric equilibrium with its keto form, 5-chloro-1H-quinolin-4-one . In both solid and solution phases, the equilibrium strongly favors the quinolinone tautomer due to the stability conferred by the amide functional group within the aromatic system. This structural preference is the cornerstone of interpreting the spectroscopic data that follows. All subsequent analyses are based on this dominant and more stable quinolinone structure.

Mass Spectrometry (MS): Experimental Verification

High-Resolution Mass Spectrometry (HRMS) provides definitive confirmation of a compound's elemental composition. Recent environmental analysis has successfully identified this compound in water samples, providing valuable experimental data.[1]

Experimental Protocol: LC-HRMS

A standard protocol for analyzing a sample of this compound would involve the following steps:

-

Sample Preparation: Dissolve a ~1 mg/mL stock solution in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of ~1 µg/mL in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particles).

-

Ionization: Utilize an electrospray ionization (ESI) source operating in positive ion mode. This is optimal for protonating the basic nitrogen atom of the quinolinone ring.

-

Mass Analysis: Acquire data on a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, over a mass range of m/z 50-500.

-

MS/MS Analysis: Perform data-dependent acquisition to trigger fragmentation of the most intense ions, providing structural information.

Data Interpretation

The analysis confirms the presence of the protonated molecule, [M+H]⁺.[1] A key validation marker is the presence of the A+2 isotopic peak, resulting from the natural abundance of the ³⁷Cl isotope (approximately 32.5%) relative to the ³⁵Cl isotope. The intensity of the [M+H+2]⁺ peak should be roughly one-third that of the [M+H]⁺ peak, providing a characteristic signature for a monochlorinated compound.

Table 1: High-Resolution Mass Spectrometry Data for 5-Chloro-1H-quinolin-4-one

| Ion | Calculated m/z (C₉H₇³⁵ClNO⁺) | Observed m/z |

| [M+H]⁺ | 180.0211 | 180.0208[1] |

| [M+H+2]⁺ | 182.0182 | ~182.02 |

Note: The observed m/z is from a real-world sample analysis, which confirms the compound's identity at Level 1 confidence according to metabolomics standards.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

¹H NMR (Proton NMR) Predictions

The proton spectrum is expected to show five distinct signals in the aromatic and amide regions.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | ~6.2 - 6.4 | Doublet (d) | J(H2-H3) ≈ 7.5 Hz | Shielded by the adjacent N-H and located on a C=C bond adjacent to a carbonyl. |

| H3 | ~7.9 - 8.1 | Doublet (d) | J(H3-H2) ≈ 7.5 Hz | Deshielded by the strong anisotropic effect of the adjacent C=O group. |

| H6 | ~7.7 - 7.8 | Doublet (d) | J(H6-H7) ≈ 8.0 Hz | Ortho to the electron-withdrawing chlorine atom, leading to deshielding. |

| H7 | ~7.3 - 7.4 | Triplet (t) | J(H7-H6) ≈ J(H7-H8) ≈ 8.0 Hz | Exhibits coupling to both H6 and H8, appearing as a pseudo-triplet. |

| H8 | ~7.6 - 7.7 | Doublet (d) | J(H8-H7) ≈ 8.0 Hz | Standard aromatic proton in the benzo portion of the ring system. |

| NH | ~11.5 - 12.5 | Broad Singlet (br s) | - | Characteristic chemical shift for an amide proton; broad due to quadrupole effects and exchange. |

¹³C NMR (Carbon NMR) Predictions

The carbon spectrum should display nine distinct signals corresponding to each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

| C2 | ~110 - 115 | Shielded carbon adjacent to the nitrogen atom. |

| C3 | ~138 - 142 | Deshielded by the adjacent carbonyl group. |

| C4 | ~175 - 180 | Highly deshielded carbonyl carbon, a key indicator of the quinolinone form. |

| C4a | ~140 - 143 | Bridgehead carbon adjacent to nitrogen and part of the aromatic system. |

| C5 | ~125 - 128 | Carbon directly attached to chlorine; its shift is influenced by the heavy atom effect. |

| C6 | ~126 - 129 | Aromatic CH carbon. |

| C7 | ~123 - 126 | Aromatic CH carbon. |

| C8 | ~132 - 135 | Aromatic CH carbon deshielded by proximity to the ring fusion. |

| C8a | ~118 - 122 | Bridgehead carbon adjacent to the chlorinated ring. |

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

The IR spectrum provides a functional group fingerprint of the molecule. The predicted spectrum for 5-chloro-1H-quinolin-4-one is dominated by vibrations characteristic of the amide and aromatic functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Place a small, solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Apply pressure using the anvil to ensure good contact.

-

Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform a background scan of the empty crystal prior to the sample measurement.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| 3300 - 3100 | N-H Stretch | Medium, Broad | Confirms the presence of the N-H bond, a definitive feature of the quinolinone tautomer. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds in the aromatic rings. |

| ~1670 | C=O Stretch (Amide I) | Strong | The most intense and diagnostic peak, confirming the carbonyl group. Its position indicates conjugation. |

| 1610 - 1450 | C=C & C=N Ring Stretches | Strong-Medium | A series of sharp peaks corresponding to the vibrations of the bicyclic aromatic system. |

| 800 - 600 | C-Cl Stretch | Medium-Strong | Found in the fingerprint region, confirming the presence of the chlorine substituent. |

Integrated Analytical Workflow

The comprehensive characterization of a molecule like this compound relies on a structured, multi-technique workflow. This ensures that the identity, purity, and structure are validated at each stage, forming a self-validating system.

Caption: Integrated workflow for the synthesis and spectroscopic characterization of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Li, Y., et al. (2025). Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry, Multistage Machine Learning, and Cloud Computing. Analytical Chemistry. [Link]

Sources

Solubility of 5-Chloroquinolin-4-ol in different solvents

An In-depth Technical Guide to the Solubility of 5-Chloroquinolin-4-ol

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key heterocyclic compound relevant in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the compound's physicochemical properties, the theoretical principles governing its solubility, and practical, field-proven methodologies for its empirical determination. By synthesizing theoretical knowledge with actionable experimental protocols, this guide serves as an essential resource for optimizing the use of this compound in various research and development applications.

Introduction: The Significance of Solubility in a Research Context

This compound (CAS: 23443-05-2) is a substituted quinoline derivative.[1][2] The quinoline scaffold is of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials and antibacterials.[2][3][4] The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that dictates its behavior in both biological and chemical systems.[5] It profoundly influences bioavailability, formulation design, reaction kinetics, and purification strategies.[6] A thorough understanding of a compound's solubility profile across a spectrum of solvents is, therefore, not merely an academic exercise but a foundational requirement for successful drug discovery and process development.[7] This guide elucidates the factors governing the solubility of this compound and provides robust protocols for its accurate measurement.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key to predicting and understanding the solubility of this compound lies in analyzing its core physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [1][8] |

| Molecular Weight | 179.60 g/mol | [8] |

| Melting Point | 256-257 °C | [9][10] |

| Appearance | Off-white to light brown solid | [10] |

| Computed XLogP3 | 2.2 | [8] |

| Predicted pKa | 3.53 ± 0.40 | [10] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

Expert Insights:

-

Tautomerism: this compound can exist in a tautomeric equilibrium with its keto form, 5-chloro-1H-quinolin-4-one. For similar quinolone systems, the keto form is generally more stable and is the predominant species, particularly in the solid state and in polar solvents.[11] This is crucial as the keto form presents different hydrogen bonding capabilities than the enol form, impacting solvent interactions.

-

LogP and Lipophilicity: The computed XLogP3 value of 2.2 indicates a moderate lipophilicity.[8] LogP, the logarithm of the partition coefficient between octanol and water, is a fundamental measure of a compound's hydrophobicity.[12] A positive LogP value suggests a preference for lipid or non-polar environments over aqueous ones.[12] This value is a strong indicator that this compound will exhibit limited solubility in water but greater solubility in organic solvents.[12][13]

-

pKa and pH-Dependent Solubility: With a predicted acidic pKa around 3.53, the molecule's ionization state is highly dependent on the pH of the medium.[10] As a weak acid, its solubility in aqueous media is expected to increase significantly at pH values more than two units above its pKa, where it will be deprotonated to form a more polar (and thus more water-soluble) phenolate anion.[4][14] Conversely, in acidic conditions (pH < pKa), it will exist predominantly in its less soluble, neutral form.[15][16] This pH-dependent behavior is a critical consideration for biological assays and formulation development.[4]

Principles of Solubility: A Mechanistic View

The adage "like dissolves like" is a foundational principle in solubility science.[17] A solute's ability to dissolve in a solvent is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the solute-solute lattice energy and the solvent-solvent interactions.

For this compound:

-

Polar Solvents (e.g., Ethanol, Methanol, DMSO): These solvents can engage in hydrogen bonding with the quinolinol's hydroxyl/keto group and dipole-dipole interactions with the polar C-Cl bond and the heterocyclic ring system. These favorable interactions are expected to effectively overcome the crystal lattice energy, leading to good solubility.[17]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. They are generally poor solvents for moderately polar compounds like this compound because they cannot effectively solvate the polar functional groups.[17]

-

Aqueous Solvents (e.g., Water, Buffers): Water is a highly polar, protic solvent. While it can form hydrogen bonds, the relatively large, hydrophobic quinoline ring system limits solubility.[3] As discussed, this solubility is highly dependent on pH due to the molecule's ionizable nature.[4]

Quantitative Solubility Profile (Predictive Data)

While specific experimental solubility data for this compound is not widely published, extensive data exists for its close isomer, 5-chloro-8-hydroxyquinoline (Cloxiquine) .[18][19] This data provides an excellent, scientifically-grounded proxy for predicting the solubility behavior of this compound, as the primary structural difference is the position of the hydroxyl group, which has a modest impact on overall polarity and molecular weight compared to the core scaffold and chloro-substituent.

The following table summarizes the mole fraction solubility (x₁) of 5-chloro-8-hydroxyquinoline in various pure solvents at 298.15 K (25 °C), ranked from highest to lowest solubility.[18][19]

| Solvent | Solvent Type | Mole Fraction Solubility (x₁) at 298.15 K |

| 1,4-Dioxane | Polar aprotic | 0.0751 |

| 2-Ethoxyethanol | Polar protic | 0.0333 |

| n-Propyl Acetate | Polar aprotic | 0.0297 |

| 2-Methoxyethanol | Polar protic | 0.0291 |

| Ethyl Acetate | Polar aprotic | 0.0269 |

| Methyl Acetate | Polar aprotic | 0.0245 |

| Isopropyl Acetate | Polar aprotic | 0.0232 |

| Acetone (DMK) | Polar aprotic | 0.0200 |

| n-Propanol (n-PrOH) | Polar protic | 0.0076 |

| Ethanol (EtOH) | Polar protic | 0.0058 |

| Isopropanol (IPrOH) | Polar protic | 0.0045 |

| Methanol (MtOH) | Polar protic | 0.0042 |

Causality and Field Insights: The data for the isomer confirms the theoretical principles: solubility is highest in polar aprotic solvents like 1,4-dioxane and various acetate esters.[18][19] The solubility in alcohols is notably lower, suggesting that while hydrogen bonding occurs, the overall solvation energy is less favorable compared to solvents with strong dipole moments and ether functionalities.[18][19] This trend is invaluable for selecting appropriate solvents for synthesis, purification (e.g., crystallization), and formulation.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, a standardized method for determining thermodynamic (equilibrium) solubility is essential.[20] The shake-flask method is the gold-standard technique recognized for its reliability.[5][14]

Objective: To determine the equilibrium concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Workflow Diagram:

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. "Excess" is critical; undissolved solid must remain at the end of the experiment to ensure equilibrium has been reached.[5] A good starting point is 5-10 mg of solid per 1 mL of solvent.

-

Add a precise volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

-

Agitate the suspension for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at successive time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[14] This step is the most common source of error; insufficient equilibration time leads to an underestimation of thermodynamic solubility.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved solid.[17] This creates a clear supernatant of the saturated solution.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

-

Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[17] This step is self-validating as it ensures only the dissolved compound is analyzed.

-

Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a pre-validated analytical method, typically HPLC-UV.[6]

-

A calibration curve must be generated using standard solutions of this compound of known concentrations.[17] This ensures the accuracy of the final measurement. The R² value of the calibration curve should be >0.99.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Report the solubility in standard units, such as mg/mL or molarity (mol/L), and always specify the solvent and the temperature at which the measurement was made.[17]

-

Conclusion

This guide has detailed the critical aspects of this compound solubility, from its fundamental physicochemical properties to robust experimental determination. The molecule's moderate lipophilicity (XLogP3 ≈ 2.2) and acidic nature (pKa ≈ 3.53) are the primary drivers of its solubility profile, favoring dissolution in polar organic solvents and exhibiting strong pH-dependence in aqueous media.[8][10] While direct quantitative data is sparse, analysis of the closely related isomer 5-chloro-8-hydroxyquinoline provides a strong predictive framework, indicating high solubility in solvents like 1,4-dioxane and much lower solubility in alcohols.[18][19] For researchers requiring precise data, the detailed shake-flask protocol provided herein serves as a self-validating and reliable methodology. A comprehensive understanding of these principles and methods is paramount for the effective application of this compound in any scientific endeavor.

References

-

Ibrahim, E., Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

-

Modarress, H., & Dehghani, M. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Available at: [Link]

-

Ibrahim, E., et al. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. Available at: [Link]

-

Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Gervasio, F. L., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. Available at: [Link]

-

Al-Rawashdeh, A. I. (2025). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Ibrahim, E., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available at: [Link]

-

Solubility of Things. (n.d.). 8-Hydroxyquinoline. Available at: [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]

-

Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available at: [Link]

-

Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. Available at: [Link]

-

Patel, K. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Available at: [Link]

-

ResearchGate. (n.d.). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Available at: [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound , 95% , 23443-05-2 - CookeChem [cookechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. This compound | C9H6ClNO | CID 18415015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 23443-05-2 [sigmaaldrich.com]

- 10. This compound CAS#: 23443-05-2 [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 13. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. benchchem.com [benchchem.com]

- 16. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

A Theoretical Investigation into the Electronic Structure of 5-Chloroquinolin-4-ol: A Technical Guide for Computational Drug Discovery

This guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 5-Chloroquinolin-4-ol. It is designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecule's physicochemical properties, reactivity, and spectroscopic behavior. By synthesizing established computational protocols with expert insights, this document serves as a practical whitepaper for applying Density Functional Theory (DFT) to quinoline-based scaffolds.

Introduction: The Quinoline Scaffold and the Imperative for Theoretical Analysis

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents.[1][2] Their biological activities are intrinsically linked to their electronic properties, which govern molecular interactions, reactivity, and stability. This compound (C9H6ClNO) is one such derivative whose electronic character is not yet extensively documented in theoretical literature.[3]

Computational chemistry provides a powerful, cost-effective avenue for elucidating these properties before embarking on costly and time-consuming synthesis and experimental validation.[4][5] This guide outlines a robust, first-principles approach using Density Functional Theory (DFT) to build a complete electronic and spectroscopic profile of this compound. The methodologies detailed herein are grounded in protocols successfully applied to analogous quinoline systems, ensuring a high degree of scientific validity and practical applicability.[1][2][6]

Part 1: The Computational Gauntlet: A Protocol for Electronic Structure Analysis

The foundation of a reliable theoretical study lies in a methodologically sound and well-justified computational protocol. The following workflow is designed to provide a comprehensive analysis of this compound's electronic structure.

The Scientist's Toolkit: Software and Method Selection

Expertise & Experience: The choice of computational method is a balance between accuracy and resource intensity. For organic molecules of this size, Density Functional Theory (DFT) offers the most favorable balance, providing reliable results that correlate well with experimental data.[6][7]

We select the B3LYP hybrid functional , a workhorse in computational chemistry renowned for its efficacy in describing the electronic structure of organic compounds.[1] This functional incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately modeling electron correlation.

For the basis set, we employ the 6-311++G(d,p) Pople-style basis set .[7][8]

-

6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. This is crucial for accurately describing the electron density far from the nucleus, which is essential for molecules with lone pairs and potential for hydrogen bonding.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of atomic orbitals, which is necessary to correctly model chemical bonds.

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09 or Gaussian 16.

Experimental Protocol: Step-by-Step Computational Workflow

-

Structure Input: The initial 3D structure of this compound is built using a molecular editor like GaussView.

-

Geometry Optimization:

-

An unconstrained geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory.

-

The goal is to locate the global minimum on the potential energy surface.

-

Causality: This step is critical because all subsequent electronic property calculations are highly dependent on the accuracy of the molecular geometry. An improperly optimized structure will yield meaningless results.

-

-

Vibrational Frequency Analysis:

-

A frequency calculation is performed on the optimized geometry at the same level of theory.

-

Trustworthiness: This step serves as a self-validating mechanism. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. These results are also used for simulating IR and Raman spectra.

-

-

Electronic Property Calculation:

-

Using the confirmed minimum-energy structure, single-point energy calculations are performed to derive key electronic properties.

-

This includes the generation of molecular orbitals (specifically the HOMO and LUMO), the molecular electrostatic potential surface, and Natural Bond Orbital (NBO) analysis.

-

-

Excited State Calculation:

-

To simulate the UV-Visible spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.[1]

-

To improve accuracy and mimic experimental conditions, these calculations should be run using a solvent model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), with a common solvent like ethanol or DMSO.[9][10]

-

Visualization: Computational Workflow Diagram

The following diagram illustrates the logical flow of the computational protocol.

Caption: A flowchart of the DFT-based computational protocol.

Part 2: Deciphering the Code: Interpretation of Electronic Properties

The data generated from the computational workflow provides a rich, quantitative description of the molecule's electronic character.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[11] The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability.[6] A smaller gap implies lower kinetic stability and higher chemical reactivity.

Caption: Energy level diagram of Frontier Molecular Orbitals.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[6]

| Descriptor | Formula | Chemical Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance of the molecule to charge transfer.[6] |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering upon accepting electrons. |

Table 1: Key global reactivity descriptors derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D visualization of the molecule's charge distribution. It is an invaluable tool for predicting reactivity sites for electrophilic and nucleophilic attack.[1]

-

Red Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack. Likely sites include the nitrogen and oxygen atoms.

-

Blue Regions (Positive Potential): Electron-deficient areas, susceptible to nucleophilic attack. Likely sites include the hydrogen atoms of the hydroxyl group and the aromatic ring.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and interactions.[2] It quantifies charge transfer between filled donor orbitals and empty acceptor orbitals, revealing the strength of hyperconjugative interactions.[12] This analysis is critical for understanding the delocalization of electron density across the quinoline ring system, which is fundamental to its stability and reactivity.

Part 3: Bridging Theory and Experiment: Simulated Spectroscopy

A key strength of this theoretical approach is its ability to predict spectroscopic properties, providing a direct link to experimental validation.

Vibrational Spectroscopy (IR & Raman)

The calculated vibrational frequencies from the DFT analysis can be used to simulate the infrared and Raman spectra. This allows for a precise assignment of the vibrational modes observed in experimental spectra.[1][2] It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | Value | Value | Value | O-H stretch |

| 2 | Value | Value | Value | C=C ring stretch |

| 3 | Value | Value | Value | C-Cl stretch |

| ... | ... | ... | ... | ... |

Table 2: Template for comparing theoretical and experimental vibrational data.

Electronic Spectroscopy (UV-Vis)

TD-DFT calculations predict the electronic absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions.[1] These transitions, typically π→π* and n→π* for a molecule like this compound, are responsible for its UV-Visible absorption profile. The use of a solvent model (IEFPCM) is crucial for obtaining results that can be meaningfully compared to experimental spectra recorded in solution.[10]

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | Value | Value | HOMO → LUMO |

| S0 → S2 | Value | Value | HOMO-1 → LUMO |

| ... | ... | ... | ... |

Table 3: Template for summarizing simulated UV-Visible absorption data.

Conclusion

The theoretical framework presented in this guide provides a robust and scientifically rigorous pathway for the comprehensive analysis of the electronic structure of this compound. By leveraging Density Functional Theory, it is possible to generate a detailed profile of the molecule's geometric structure, chemical reactivity, charge distribution, and spectroscopic signatures. These computational insights are invaluable for rational drug design, allowing researchers to predict molecular behavior, understand structure-activity relationships, and prioritize candidates for synthesis and experimental testing. This in-silico approach embodies the principles of modern chemical research, where theory and computation work in concert to accelerate discovery.

References

-

Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. Research Journal of Pharmacy and Technology. [Link]

-

Frontier molecular orbitals of quinoline derivatives 8-hydroy-2-methyl... ResearchGate. [Link]

-

DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Iraqi HTML of Pharmaceutical and Applied Sciences. [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

This compound. PubChem. [Link]

-

Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. ResearchGate. [Link]

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org. [Link]

-

A new Ag(I)-complex of 5-chloroquinolin-8-ol ligand: Synthesis, spectroscopic characterization, and DFT investigations,... OUCI. [Link]

-

5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate. Journal of Molecular Structure. [Link]

-

(PDF) Chlorquinaldol and quinoline between MP2 and DFT Methods: Theoretical Study. ResearchGate. [Link]

-

Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. OUCI. [Link]

-

Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. OUCI. [Link]

-

Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. [Link]

-

Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PLoS Computational Biology. [Link]

-

Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. PLOS. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. This compound | C9H6ClNO | CID 18415015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model | PLOS Computational Biology [journals.plos.org]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate: Synthesis, crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its … [ouci.dntb.gov.ua]

- 10. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its … [ouci.dntb.gov.ua]

The Alchemist's Guide to the Quinoline Nucleus: A Technical Guide to Synthesis

For the dedicated researcher, the practicing medicinal chemist, and the drug development professional, the quinoline scaffold represents a privileged structure—a foundational element in a vast array of pharmaceuticals and functional materials. Its synthesis is not merely a procedural exercise but a gateway to novel therapeutic agents and advanced molecular technologies. This guide provides an in-depth exploration of the core synthetic strategies for constructing quinoline derivatives, moving beyond simple protocols to elucidate the underlying chemical principles and rationale that govern these powerful transformations.

Section 1: The Enduring Legacy of Classical Quinoline Syntheses

The classical named reactions for quinoline synthesis, developed in the late 19th century, remain remarkably relevant. Their enduring utility lies in their use of readily available starting materials and their ability to generate a diverse range of substituted quinolines. Understanding these methods is fundamental for any scientist working with this heterocyclic system.

The Skraup Synthesis: A Forceful Cyclization

The Skraup synthesis is a vigorous and highly exothermic reaction that constructs the quinoline ring from an aromatic amine, glycerol, an oxidizing agent (traditionally nitrobenzene), and concentrated sulfuric acid.[1][2] The harsh conditions necessitate careful control, but the method is effective for producing quinolines from a variety of anilines.[3]

Causality Behind Experimental Choices:

The choice of sulfuric acid is twofold: it acts as a dehydrating agent to convert glycerol into the key intermediate, acrolein, and as a catalyst for the subsequent cyclization.[1][4] The oxidizing agent is crucial for the final aromatization of the dihydroquinoline intermediate.[1] Nitrobenzene is a common choice as it is reduced to aniline, which can then participate in the reaction.[1] To moderate the often violent reaction, a moderator such as ferrous sulfate is frequently added.[3]

Self-Validating System:

A successful Skraup synthesis is typically characterized by a significant exotherm, which must be controlled. The final product is often a dark, tarry mixture requiring purification, commonly by steam distillation, to isolate the quinoline derivative.[3] The presence of the desired product can be confirmed by chromatographic and spectroscopic methods.

Experimental Protocol: Synthesis of Quinoline via Skraup Reaction [1][5]

Materials:

-

Aniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous sulfate (optional, as moderator)

Procedure:

-

In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline with cooling.

-

To the resulting aniline sulfate, add glycerol and the oxidizing agent (e.g., nitrobenzene). If the reaction is known to be overly vigorous, add a small amount of ferrous sulfate.

-

Heat the mixture gently to initiate the reaction. Once the exothermic reaction begins, remove the external heat source and control the reaction by cooling if necessary.

-

After the initial exotherm subsides, heat the mixture to complete the reaction, typically for several hours.

-

Allow the mixture to cool and then cautiously pour it into a large volume of water.

-

Neutralize the acidic solution with a concentrated base solution (e.g., sodium hydroxide).

-

Isolate the crude quinoline from the tarry residue, often by steam distillation.

-

The collected distillate is then purified, for example, by extraction and subsequent distillation or crystallization.

Reaction Mechanism Workflow

Sources

An In-depth Technical Guide to the Safety and Handling of 5-Chloroquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential chemical properties of 5-Chloroquinolin-4-ol. As a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of antimalarial drugs and other therapeutic agents, a thorough understanding of its safe handling is paramount for laboratory personnel. This document moves beyond standard safety data sheets to provide a deeper, research-oriented perspective on the causality behind the recommended procedures, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: A Mechanistic Approach

This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health effects. A comprehensive understanding of these hazards is the foundation of a robust safety protocol.

GHS Hazard Classification:

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | GHS07 |

The irritant nature of this compound can be attributed to its chemical structure. The quinoline core is a known pharmacophore that can interact with biological macromolecules. The presence of a chlorine atom can enhance its reactivity and potential for irritation. The acidic nature of the 4-hydroxyl group and the basicity of the quinoline nitrogen allow for potential interactions with cellular membranes and proteins, leading to the observed irritation of the skin, eyes, and respiratory tract. Ingestion can lead to systemic effects, underscoring the importance of preventing oral contact.

Prudent Handling and Personal Protective Equipment (PPE): A Proactive Stance

Given the identified hazards, a stringent protocol for personal protection is non-negotiable. The following PPE is mandatory when handling this compound in any form (solid or in solution).

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing, such as during transfers of solutions or when handling larger quantities.[1]

-

Skin Protection: A flame-retardant laboratory coat is essential. Nitrile gloves are recommended for handling this compound. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the substance.[2]

-

Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.

-

Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

The causality behind these PPE recommendations lies in creating multiple barriers to exposure. The fume hood provides primary containment, while gloves, lab coats, and eye protection offer secondary protection against accidental contact.

Chemical Properties, Stability, and Reactivity Profile

A comprehensive understanding of the chemical properties and stability of this compound is critical for its safe use in experimental design.

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | PubChem[4] |

| Molecular Weight | 179.61 g/mol | PubChem[4] |

| Appearance | Off-white to light brown solid | ECHEMI[1] |

| Melting Point | 256-257 °C | Sigma-Aldrich[5] |

| Boiling Point | 348.5 ± 22.0 °C (Predicted) | ChemicalBook[6] |

| Solubility | Data not extensively available, likely soluble in organic solvents like DMSO and DMF. | |

| pKa | 3.53 ± 0.40 (Predicted) | ChemicalBook[6] |

Stability and Reactivity:

-

Tautomerism: this compound exists in tautomeric equilibrium with its keto form, 5-chloro-1H-quinolin-4-one. The keto form is generally more stable.[4]

-

Incompatible Materials: The compound is incompatible with strong oxidizing agents. Reactions with these can lead to vigorous and potentially hazardous reactions.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2]

-

Stability under Experimental Conditions: Based on its use in the synthesis of antimalarial drugs, this compound is generally stable under reflux in various solvents and in the presence of bases like triethylamine. However, its stability under strongly acidic or basic conditions at elevated temperatures should be evaluated on a case-by-case basis. A forced degradation study is recommended to understand its stability profile in specific experimental contexts.

Experimental Protocols: A Framework for Safe and Reproducible Science

The following protocols provide a foundation for the safe handling and use of this compound in a research setting. These should be adapted as necessary to the specific requirements of the experiment, with a thorough risk assessment conducted prior to any new procedure.

Preparation of a Stock Solution (e.g., 10 mM in DMSO)